molecular formula C14H13ClFNO3 B2984492 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1396761-97-9

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2984492
CAS No.: 1396761-97-9
M. Wt: 297.71
InChI Key: MAGYUZFGXAPGIJ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chlorine and fluorine at the 2- and 6-positions, respectively. The N-alkyl chain includes a 2-hydroxypropyl group linked to a furan-2-yl moiety.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3/c1-14(19,11-6-3-7-20-11)8-17-13(18)12-9(15)4-2-5-10(12)16/h2-7,19H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGYUZFGXAPGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzoyl chloride and 2-(furan-2-yl)-2-hydroxypropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-chloro-6-fluorobenzoyl chloride is reacted with 2-(furan-2-yl)-2-hydroxypropylamine in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro and fluoro substituents on the benzene ring can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product formed is 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-oxopropyl]benzamide.

    Reduction: The major products formed are the corresponding dehalogenated derivatives.

    Substitution: The major products formed are the substituted benzamides with different functional groups replacing the chloro and fluoro substituents.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound is utilized in chemical biology to study its interactions with biomolecules and its potential as a chemical probe.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxypropyl group may facilitate binding through hydrogen bonding, while the chloro and fluoro substituents can enhance the compound’s affinity for hydrophobic pockets in the target protein. The furan ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog 1: N-(2-Chloro-6-Fluorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-Isopropoxybenzamide (Compound 1a)

  • Structural Differences: Replaces the hydroxypropyl-furan group with a cyano-hydroxybutenamido-isopropoxy chain.
  • Functional Implications: The cyano and isopropoxy groups may enhance solubility and target binding compared to the furan-containing compound. However, the absence of a furan ring could reduce aromatic interactions in biological systems .

Structural Analog 2: Thiazolyl Hydrazone Derivatives ()

  • Example Compound : 2-[2-((5-(4-Chloro-2-Nitrophenyl)Furan-2-yl)Methylene)Hydrazinyl]-4-(4-Fluorophenyl)Thiazole.
  • Key Features : Shares a furan-2-yl group but incorporates a thiazole-hydrazone scaffold instead of a benzamide.
  • Biological Activity: Exhibits anticandidal activity (MIC = 250 µg/mL against Candida utilis) and anticancer effects (IC50 = 125 µg/mL against MCF-7 cells). The benzamide analog’s activity is unknown, but the furan moiety may similarly enhance antifungal properties .

Structural Analog 3: LMM11 (4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)

  • Structural Differences : Replaces the benzamide core with a sulfamoylbenzamide group and adds an oxadiazole ring.
  • Functional Implications: The sulfamoyl group may improve solubility, while the oxadiazole could enhance metabolic stability.

Structural Analog 4: 2-Chloro-N-[6-(Dipropylsulfamoyl)Benzothiazol-2-yl]-6-Fluoro-Benzamide

  • Structural Differences : Substitutes the hydroxypropyl-furan chain with a benzothiazole-sulfamoyl group.
  • Functional Implications : The benzothiazole moiety may confer fluorescence properties or improved enzyme inhibition, as seen in ribonucleotide reductase inhibitors (e.g., dFdC in ). The absence of a hydroxyl group could reduce hydrogen-bonding capacity .

Antifungal Activity

  • Thiazolyl Hydrazone Analogs : MIC values of 250 µg/mL against Candida utilis (vs. fluconazole at 2 µg/mL) suggest moderate activity. The furan group likely contributes to this effect, though the target compound’s efficacy remains untested .

Anticancer Activity

  • The hydroxypropyl-furan group in the target compound may similarly disrupt cancer cell proliferation, though specific data are lacking .
  • Ribonucleotide Reductase Inhibition : Analogs like dFdC () inhibit DNA synthesis via ribonucleotide reductase. The target compound’s benzamide core and halogens may enable similar mechanisms .

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